4-Ethyl-1-methylpyrrolidin-2-one
Description
4-Ethyl-1-methylpyrrolidin-2-one is a substituted lactam featuring a five-membered pyrrolidinone ring with a methyl group at the 1-position and an ethyl group at the 4-position. This compound belongs to the class of N-substituted pyrrolidinones, which are widely studied for their conformational flexibility and applications in pharmaceuticals, agrochemicals, and synthetic intermediates .
Properties
CAS No. |
199851-83-7 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-ethyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-3-6-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3 |
InChI Key |
RHGSQUDKMGXXHE-UHFFFAOYSA-N |
SMILES |
CCC1CC(=O)N(C1)C |
Canonical SMILES |
CCC1CC(=O)N(C1)C |
Synonyms |
2-Pyrrolidinone,4-ethyl-1-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key structural analogs of 4-ethyl-1-methylpyrrolidin-2-one include:
4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (): Features a bulkier phenylethyl group at the 1-position.
1-(4-Methoxyphenyl)pyrrolidin-2-one derivatives (): Substitution with a methoxyphenyl group introduces electron-donating effects, altering electronic distribution and solubility .
1-(Chloromethylphenyl)pyrrolidin-2-one (): The chloromethyl group adds polarizability and reactivity, making it useful in cross-coupling reactions .
Physicochemical Properties
A comparative analysis based on substituent effects is summarized below:
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
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